

Cupric Perchlorate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric perchlorate*

Cat. No.: *B082784*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **cupric perchlorate**, detailing its chemical properties, structure, and common experimental applications. The information is intended to support research and development activities where this compound is utilized.

Core Chemical Identity and Structure

Cupric perchlorate, also known as copper(II) perchlorate, is an inorganic compound and a salt of copper and perchloric acid.^[1] Its chemical formula is $\text{Cu}(\text{ClO}_4)_2$.^{[1][2]} While the anhydrous form exists, it is hygroscopic and less commonly encountered than its hydrated forms.^{[1][2]} The most stable and commercially available form is the hexahydrate, $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$.^{[1][3][4]} Other known hydrates include the dihydrate, tetrahydrate, and heptahydrate.^[1]

The structure of **cupric perchlorate** hexahydrate has been determined by X-ray crystallography to be monoclinic.^[5] In this structure, the copper(II) ion is not directly bonded to the perchlorate anions. Instead, it is coordinated by six water molecules, forming a distorted octahedral complex, $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$.^{[2][5][6]} This distortion is a result of the Jahn-Teller effect, which is characteristic of octahedral copper(II) complexes. The perchlorate ions (ClO_4^-) are situated in the crystal lattice, balancing the charge of the cationic copper-aqua complex.

Physicochemical Properties

The quantitative data for both anhydrous and hexahydrated **cupric perchlorate** are summarized in the table below for easy comparison.

Property	Anhydrous Cu(ClO ₄) ₂	Hexahydrate Cu(ClO ₄) ₂ ·6H ₂ O
Molar Mass	262.45 g/mol [1][2][7]	370.54 g/mol [1][2][3][4][8]
Appearance	Pale green hygroscopic solid[7]	Blue crystalline solid[1][3]
Density	Not readily available	2.225 g/cm ³ [1][2]
Melting Point	Decomposes	82 °C[1][2]
Boiling Point	Decomposes	100–102 °C (decomposes)[1]
Solubility in Water	Soluble	146 g/100 mL at 30 °C[1][2]
Other Solubilities	Soluble in acetone, ethanol, diethyl ether[1]	Soluble in methanol, acetic acid[1]

Chemical Structure Visualization

Caption: Ionic structure of anhydrous **Cupric Perchlorate**.

Caption: [Cu(H₂O)₆]²⁺ complex in hexahydrate form.

Experimental Protocols

Cupric perchlorate is synthesized through several methods and is widely used as a catalyst in organic synthesis.

Synthesis of Cupric Perchlorate

Method 1: From Copper(II) Oxide and Perchloric Acid[1][9]

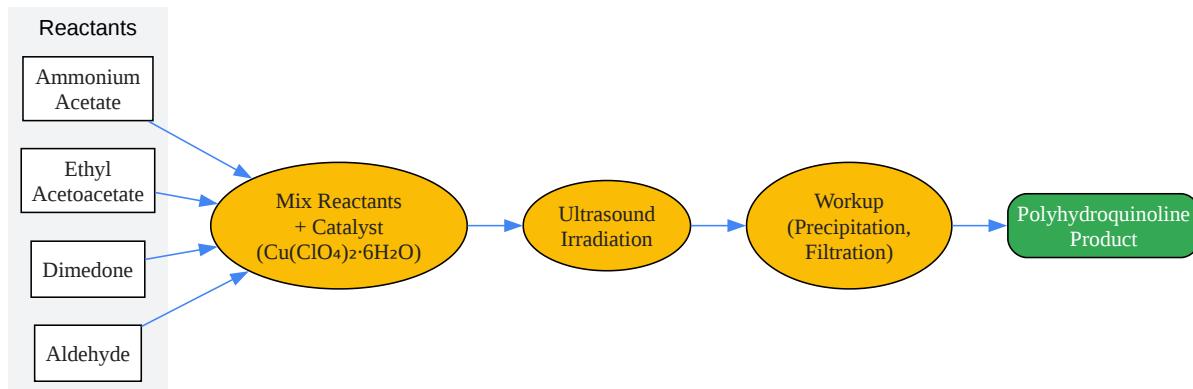
This is a straightforward acid-base reaction.

- Reactants: Copper(II) oxide (CuO), Perchloric acid (HClO₄, typically 60-70% in water).

- Procedure:
 - In a fume hood, cautiously add a stoichiometric amount of solid copper(II) oxide in small portions to a stirred solution of perchloric acid. The reaction is exothermic.
 - Continue stirring until all the black copper(II) oxide has reacted to form a blue solution.
 - Gently heat the solution to concentrate it, promoting crystallization.
 - Allow the solution to cool slowly at room temperature. Blue crystals of $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ will form.
 - Isolate the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.
- Reaction: $\text{CuO} + 2 \text{HClO}_4 \rightarrow \text{Cu}(\text{ClO}_4)_2 + \text{H}_2\text{O}$ [\[1\]](#)

Method 2: Metathesis Reaction[\[1\]](#)

This method is useful if perchloric acid is not available but other perchlorate salts are.


- Reactants: Copper(II) sulfate (CuSO_4), Barium perchlorate ($\text{Ba}(\text{ClO}_4)_2$).
- Procedure:
 - Prepare aqueous solutions of copper(II) sulfate and barium perchlorate separately.
 - Slowly add the barium perchlorate solution to the copper(II) sulfate solution with constant stirring.
 - A white precipitate of barium sulfate (BaSO_4) will form immediately.
 - Stir the mixture for a period to ensure complete precipitation.
 - Remove the barium sulfate precipitate by filtration.
 - The resulting filtrate is an aqueous solution of **cupric perchlorate**. Crystallize the hexahydrate as described in Method 1.

- Reaction: $\text{CuSO}_4(\text{aq}) + \text{Ba}(\text{ClO}_4)_2(\text{aq}) \rightarrow \text{Cu}(\text{ClO}_4)_2(\text{aq}) + \text{BaSO}_4(\text{s})$ [1]

Application in Catalysis: Synthesis of Polyhydroquinolines

Cupric perchlorate hexahydrate serves as an efficient Lewis acid catalyst for multi-component reactions.[6][10]

- Objective: To synthesize polyhydroquinoline derivatives via a four-component condensation reaction.[10]
- Reactants: An aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.
- Catalyst: Copper(II) perchlorate hexahydrate ($\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$).
- Procedure:
 - In a suitable reaction vessel, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of $\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ (e.g., 5 mol%).
 - Subject the mixture to ultrasound irradiation at room temperature for the time specified in the relevant literature (typically short reaction times are reported).[10]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, add water to the reaction mixture. The solid product will precipitate.
 - Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired polyhydroquinoline derivative.

[Click to download full resolution via product page](#)

Caption: Workflow for catalytic synthesis of polyhydroquinolines.

Safety and Handling

- Oxidizing Agent: **Cupric perchlorate** is a strong oxidizing agent.[\[2\]](#)[\[7\]](#) It can intensify fires and may cause fire or explosion upon contact with combustible materials.
- Toxicity and Irritation: Perchlorates are generally toxic. **Cupric perchlorate** is an irritant to the skin, eyes, and respiratory system.
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and flammable materials.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as organic materials, reducing agents, and combustible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(II) perchlorate - Sciencemadness Wiki [sciemadness.org]
- 2. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. gfschemicals.com [gfschemicals.com]
- 4. scbt.com [scbt.com]
- 5. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cupric perchlorate | 13770-18-8 | Benchchem [benchchem.com]
- 7. Cupric perchlorate | Cl₂CuO₈ | CID 28211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cupric perchlorate hexahydrate | Cl₂CuH₁₂O₁₄ | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Making copper perchlorate ? Is this method valid ? - Powered by XMB 1.9.11 [sciemadness.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cupric Perchlorate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082784#cupric-perchlorate-chemical-formula-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com